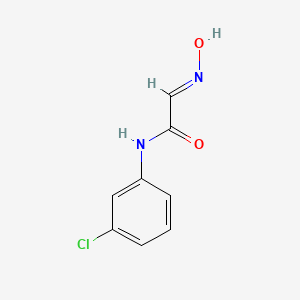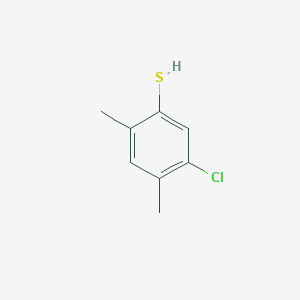
5-Chloro-2,4-dimethylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,4-dimethylbenzenethiol (CDT) is an organosulfur compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. CDT is a volatile, colorless liquid with a pungent odor. It is an important intermediate in the synthesis of a variety of compounds and is used in the manufacture of dyes, pharmaceuticals, and pesticides. CDT has also been investigated for its potential use as a biocompatible material for drug delivery and medical device applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 5-Chloro-2,4-dimethylbenzenethiol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
2,4-dimethylphenol, thionyl chloride, sodium hydroxide, chlorine gas, sodium sulfide
Reaction
Step 1: 2,4-dimethylphenol is reacted with thionyl chloride to form 2,4-dimethylphenyl chloride., Step 2: The resulting 2,4-dimethylphenyl chloride is treated with sodium hydroxide to form 2,4-dimethylphenol., Step 3: Chlorine gas is bubbled through a solution of 2,4-dimethylphenol in acetic acid to form 5-chloro-2,4-dimethylphenol., Step 4: 5-chloro-2,4-dimethylphenol is reacted with sodium sulfide in the presence of a catalyst to form 5-Chloro-2,4-dimethylbenzenethiol.
Applications De Recherche Scientifique
5-Chloro-2,4-dimethylbenzenethiol has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been investigated for its potential use as a biocompatible material for drug delivery and medical device applications. 5-Chloro-2,4-dimethylbenzenethiol has been used as a reagent in the synthesis of a variety of compounds, including 1,3-dichloro-2-methylbenzene and 2,4-dichloro-5-methylbenzene. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of new bonds between molecules. Additionally, 5-Chloro-2,4-dimethylbenzenethiol is believed to act as an electron-donating species, which can promote the formation of radicals and other reactive species.
Effets Biochimiques Et Physiologiques
5-Chloro-2,4-dimethylbenzenethiol is not known to have any significant biochemical or physiological effects. However, the compound has been found to be toxic to certain organisms, including fish, rats, and mice. As such, it is important to exercise caution when handling and using 5-Chloro-2,4-dimethylbenzenethiol.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Chloro-2,4-dimethylbenzenethiol in laboratory experiments is its low cost and ease of synthesis. Additionally, the compound is relatively stable, making it suitable for use in a variety of reactions. However, 5-Chloro-2,4-dimethylbenzenethiol is toxic to certain organisms, so care must be taken when handling and using the compound. Additionally, the compound has a pungent odor, which can be irritating to some individuals.
Orientations Futures
The potential applications of 5-Chloro-2,4-dimethylbenzenethiol are numerous and are likely to expand as more research is conducted. Possible future directions include the development of new methods for synthesizing and purifying 5-Chloro-2,4-dimethylbenzenethiol, as well as the investigation of its potential use as a biocompatible material for drug delivery and medical device applications. Additionally, further research into the mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol and its effects on biochemical and physiological processes is needed. Finally, further research into the toxicity of 5-Chloro-2,4-dimethylbenzenethiol is needed in order to ensure its safe use in laboratory experiments.
Propriétés
IUPAC Name |
5-chloro-2,4-dimethylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWNWNAKVKJOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dimethylbenzenethiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


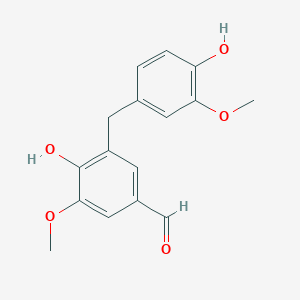

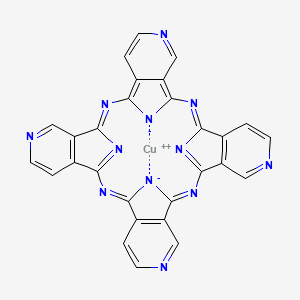

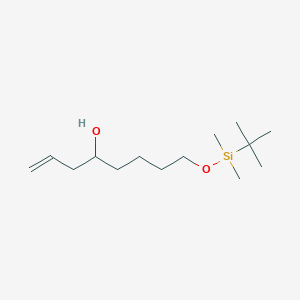

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)
